(S)-2-Amino-N-(2-iodo-benzyl)-N-methyl-propionamide
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Overview
Description
(S)-2-Amino-N-(2-iodo-benzyl)-N-methyl-propionamide is a chiral compound that features an amino group, an iodo-substituted benzyl group, and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-iodo-benzyl)-N-methyl-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodobenzylamine and (S)-N-methyl-2-amino-propionamide.
Coupling Reaction: The 2-iodobenzylamine is coupled with (S)-N-methyl-2-amino-propionamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to produce larger quantities.
Optimization: Optimizing reaction conditions to improve yield and reduce costs.
Automation: Utilizing automated systems for reaction monitoring and control to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-iodo-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a benzylamine derivative.
Substitution: The iodo group can participate in nucleophilic substitution reactions, such as the Sonogashira coupling or Heck reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Catalysts like palladium acetate (Pd(OAc)2) and ligands such as triphenylphosphine (PPh3) in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-N-(2-iodo-benzyl)-N-methyl-propionamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-iodo-benzyl)-N-methyl-propionamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism, depending on its application.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(2-bromo-benzyl)-N-methyl-propionamide
- (S)-2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide
- (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide
Uniqueness
(S)-2-Amino-N-(2-iodo-benzyl)-N-methyl-propionamide is unique due to the presence of the iodo group, which imparts distinct reactivity and potential for further functionalization compared to its bromo, chloro, and fluoro analogs. The iodo group also enhances the compound’s ability to participate in metal-catalyzed coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-iodophenyl)methyl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O/c1-8(13)11(15)14(2)7-9-5-3-4-6-10(9)12/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNHTWMJHZHVMJ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=C1I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC=CC=C1I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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